N-(4-chloro-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance due to its structural similarity to purine bases, enabling interactions with enzymes and receptors . The 7-oxo group and thiomorpholin-4-yl substituent enhance electron density and solubility, while the N-(4-chloro-2-fluorophenyl)acetamide moiety contributes to target specificity. Synthetic routes for analogous thiazolo[4,5-d]pyrimidines often involve multi-step alkylation and acylation reactions, as seen in the preparation of N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2S2/c18-10-1-2-12(11(19)7-10)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZFKABRWSBNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thiazolo-pyrimidine core linked to a chloro-fluorophenyl moiety and a thiomorpholine group. This unique structure suggests potential interactions with biological targets that could lead to therapeutic effects. The synthesis typically involves multi-step processes that include the formation of the thiazolo-pyrimidine scaffold followed by the introduction of the chloro and fluorine substituents.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thiazolo[4,5-d]pyrimidine |
| Substituents | 4-chloro and 2-fluoro phenyl groups |
| Functional Groups | Acetamide and thiomorpholine |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown efficacy against various strains of bacteria and fungi. The specific compound's activity against pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa has been highlighted in recent studies, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The compound's structural elements suggest potential anticancer properties. Research into similar thiazole-based compounds has revealed their ability to induce apoptosis in cancer cells. For example, studies have shown that thiazole derivatives can inhibit the MDM2-p53 interaction, leading to increased p53 activity and subsequent cancer cell apoptosis . The specific compound's ability to affect cell viability in various cancer cell lines remains an area for further investigation.
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes is a well-known mechanism for anti-inflammatory activity. Some derivatives of thiazole-based compounds have demonstrated selective COX-II inhibitory activity, which is crucial in managing inflammatory conditions such as arthritis and certain cancers . The compound's potential to modulate inflammatory pathways could make it a candidate for further development as an anti-inflammatory agent.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of thiazole derivatives against several bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited concentration-dependent inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1 to 10 µg/mL, showcasing significant potency .
Study 2: Anticancer Activity in Cell Lines
In vitro studies on cancer cell lines (e.g., HeLa and SH-SY5Y) demonstrated that thiazole-derived compounds could reduce cell viability significantly. One study reported a reduction in viability by over 70% at concentrations of 10 µM after 48 hours of treatment. These findings suggest that the compound may induce cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with thiazole and pyrimidine structures exhibit significant antimicrobial properties. A study on similar thiazole derivatives showed promising results against various bacterial strains, suggesting that N-(4-chloro-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide may possess similar efficacy .
Anticancer Potential
The thiazole-pyrimidine scaffold is known for its anticancer properties. Compounds in this class have been shown to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound could target similar pathways .
Synthetic Pathways
Several synthetic routes have been established for generating thiazole-based compounds. A notable method involves the cyclization of appropriate precursors under acidic conditions to yield the desired thiazole framework .
Derivative Studies
Research on derivatives of this compound has shown that modifications at the phenyl ring can significantly affect biological activity. For instance, substituting different groups on the phenyl ring has led to variations in antimicrobial potency and selectivity .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations
Core Structure Variations: The thiazolo[4,5-d]pyrimidine core (target compound) offers a planar, fused-ring system conducive to intercalation or enzyme inhibition, akin to purine-based drugs . Pyridazinone () lacks the thiazole ring, reducing planarity but improving metabolic stability due to fewer reactive sites .
Substituent Effects :
- Thiomorpholin-4-yl (target compound, ) vs. morpholin-4-yl (common in ): Thiomorpholine’s sulfur atom increases lipophilicity and may enhance blood-brain barrier penetration compared to morpholine .
- Halogenated Phenyl Groups : The 4-Cl-2-F-phenyl group (target compound) offers steric and electronic effects distinct from 2-F-phenyl () or 4-F-phenyl (), altering target selectivity .
Synthetic Routes: Chloroacetylation and thiomorpholine coupling are critical for the target compound’s synthesis, paralleling methods for N-[5-(4-R-benzyl)thiazol-2-yl] derivatives .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Pair this with NMR spectroscopy (1H/13C) to confirm substituent positions, particularly the thiomorpholin-4-yl and 4-chloro-2-fluorophenyl groups. For example, the thiazolo[4,5-d]pyrimidine core’s carbonyl resonance (~168–170 ppm in 13C NMR) should correlate with SC-XRD-derived bond lengths (e.g., C=O at ~1.21 Å) .
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer :
- Step 1 : Synthesize the thiazolo[4,5-d]pyrimidin-7-one core via cyclization of thiourea derivatives with α-ketoesters under acidic conditions .
- Step 2 : Introduce the thiomorpholin-4-yl group via nucleophilic substitution at the C2 position using thiomorpholine and a halogenated intermediate (e.g., 2-chloro-thiazolo[4,5-d]pyrimidine) .
- Step 3 : Couple the acetamide side chain via a peptide coupling agent (e.g., HATU/DIPEA) to the N-(4-chloro-2-fluorophenyl)amine .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic scaffold. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for high-throughput screening. Include positive controls like staurosporine for kinase activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolo[4,5-d]pyrimidine core?
- Methodological Answer :
- Variable Screening : Test solvents (DMF vs. DCM), catalysts (p-TsOH vs. ZnCl₂), and temperatures (80–120°C) using a Design of Experiments (DoE) approach .
- Key Finding : DMF at 100°C with p-TsOH increases cyclization efficiency (yield: ~75% vs. 45% in DCM) by stabilizing transition states .
- Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethyl acetate .
Q. How to resolve contradictions in SAR studies for thiomorpholin-4-yl derivatives?
- Methodological Answer :
- Hypothesis Testing : Compare substituent effects (e.g., thiomorpholine vs. morpholine) on target binding using molecular docking (e.g., AutoDock Vina) and thermodynamic profiling (ITC).
- Case Study : Thiomorpholine’s sulfur atom may enhance hydrophobic interactions in kinase ATP pockets, but conflicting activity data could arise from crystallographic disorder in SC-XRD models. Re-refine structures with SHELXL to confirm binding poses .
Q. What strategies mitigate metabolic instability in this compound?
- Methodological Answer :
- Metabolic Hotspot Identification : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide formation on thiomorpholine).
- Structural Modification : Replace the sulfur in thiomorpholine with a sulfone group (synthesized via mCPBA oxidation) to block CYP450-mediated metabolism .
- Validation : Compare half-lives in human liver microsomes (HLM) for original vs. sulfone-modified analogs .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to validate results?
- Methodological Answer :
- Standardization : Re-test the compound alongside published positive controls under identical conditions (buffer pH, ATP concentration).
- Artifact Check : Rule out aggregation via dynamic light scattering (DLS) and add 0.01% Tween-20 to assays.
- Orthogonal Assays : Confirm activity in cell-based assays (e.g., proliferation inhibition in HeLa cells) to validate biochemical IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
